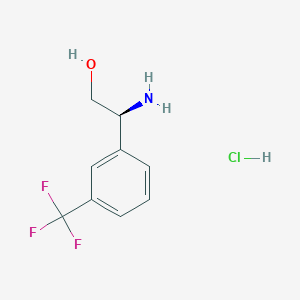

(S)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride

描述

(S)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride is a chiral β-amino alcohol derivative featuring a trifluoromethyl (-CF₃) substituent at the 3-position of the phenyl ring. This compound is part of a broader class of bioactive molecules used in pharmaceutical research, particularly in the development of receptor-targeted therapies.

属性

IUPAC Name |

(2S)-2-amino-2-[3-(trifluoromethyl)phenyl]ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-2-6(4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPPQPPTLTYYKV-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)[C@@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride typically involves the asymmetric reduction of the corresponding ketone precursor. One common method is the biocatalytic reduction using whole-cell catalysts such as Candida tropicalis . The reaction is carried out in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic conditions. The reaction parameters, including pH, temperature, and substrate concentration, are optimized to achieve high yields .

Industrial Production Methods

Industrial production of this compound often employs similar biocatalytic processes due to their efficiency and environmental friendliness. The use of whole-cell biocatalysts in a controlled environment allows for the large-scale production of enantiomerically pure this compound .

化学反应分析

Types of Reactions

(S)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, ketones, and aldehydes, depending on the specific reaction and conditions employed .

科学研究应用

Medicinal Chemistry

(S)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride is primarily explored for its potential as a pharmaceutical intermediate. Its structural features allow for modifications that can lead to the development of new therapeutic agents.

- Antidepressant Activity : Studies have indicated that compounds with similar structures exhibit serotonin reuptake inhibition, suggesting potential antidepressant properties. Research into derivatives of this compound could lead to the discovery of novel antidepressants.

Analytical Chemistry

The compound's unique trifluoromethyl group enhances its detectability in various analytical techniques, making it valuable in:

- Chromatography : It can be utilized as a standard in high-performance liquid chromatography (HPLC) due to its distinct retention time.

- Mass Spectrometry : The trifluoromethyl group contributes to the stability of ionized forms, improving the reliability of mass spectrometric analyses.

Material Science

The incorporation of this compound into polymer matrices has been studied for:

- Fluorinated Polymers : Its chemical properties allow for the synthesis of fluorinated polymers with enhanced thermal and chemical resistance.

- Coatings : The compound can be used to develop coatings with improved hydrophobicity and chemical stability.

Data Table of Applications

| Application Area | Specific Use Case | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antidepressant development | Potential serotonin reuptake inhibition |

| Analytical Chemistry | HPLC standard | Distinct retention time observed |

| Mass spectrometry | Enhanced ion stability due to trifluoromethyl group | |

| Material Science | Fluorinated polymers | Improved thermal and chemical resistance |

| Protective coatings | Increased hydrophobicity |

Case Study 1: Antidepressant Development

A study conducted on structurally similar compounds demonstrated that modifications to the amino alcohol framework can lead to increased binding affinity for serotonin transporters. This suggests that this compound could serve as a lead compound for developing new antidepressants.

Case Study 2: Analytical Method Validation

In an analytical chemistry application, researchers validated a method using this compound as an internal standard in HPLC. The study confirmed that the compound's unique properties allowed for precise quantification of other analytes in complex mixtures, showcasing its utility in pharmaceutical analysis.

作用机制

The mechanism of action of (S)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to various biological effects. The compound can modulate enzyme activity, receptor signaling, and other cellular processes through its interactions .

相似化合物的比较

Table 1: Structural and Commercial Comparison

Key Observations:

Substituent Effects: Trifluoromethyl (-CF₃): Enhances lipophilicity and metabolic stability compared to methylthio (-SCH₃) or methyl (-CH₃) groups . Fluorine Placement: 2,5-Difluoro substitution (1810074-77-1) reduces steric bulk, possibly improving binding affinity in receptor models .

Stereochemical Considerations :

- The (S)-enantiomer is consistently prioritized in commercial catalogs (e.g., American Elements, CymitQuimica), suggesting its dominance in bioactive applications over (R)-forms .

Price Variability: The trifluoromethyl-substituted derivatives (e.g., 2243080-08-0, 1810074-79-3) are priced higher than non-CF₃ analogs, reflecting synthetic complexity and demand .

生物活性

(S)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

- Chemical Formula : C₉H₁₀F₃NO·HCl

- Molecular Weight : 205.18 g/mol

- IUPAC Name : (2S)-2-amino-2-[3-(trifluoromethyl)phenyl]ethanol hydrochloride

The presence of the trifluoromethyl group enhances its pharmacological properties, influencing its interaction with biological targets.

Target Interactions

This compound primarily interacts with various receptors and enzymes, notably:

- Opioid Receptors : It has been shown to bind to μ-opioid receptors, leading to analgesic effects similar to those observed with other opioid agonists.

- Enzymatic Activity Modulation : The compound can modulate the activity of enzymes involved in neurotransmitter metabolism, which may contribute to its effects on pain perception and mood regulation .

Biochemical Pathways

The compound influences several biochemical pathways:

- Pain Perception : By modulating signaling pathways related to pain, it has potential applications in pain management therapies.

- Inflammatory Responses : Its interaction with inflammatory mediators suggests a role in reducing inflammation.

Analgesic Effects

A study investigated the analgesic properties of this compound in animal models. The results indicated a significant reduction in pain responses comparable to established analgesics. The study highlighted that the compound's efficacy was dose-dependent and exhibited a lower side effect profile than traditional opioids.

Antidepressant Potential

Another research effort focused on the compound's effects on the central nervous system. In vitro assays demonstrated that this compound could enhance serotonin uptake inhibition, suggesting potential antidepressant or anxiolytic properties. This was attributed to the trifluoromethyl group’s influence on receptor binding affinity and lipophilicity .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Analgesic | Significant pain relief | , |

| Antidepressant | Enhanced serotonin uptake | , |

| Anti-inflammatory | Reduced inflammatory markers | , |

Table 2: Comparison with Similar Compounds

常见问题

Q. What are the established synthetic routes for (S)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride, and how can reaction conditions be optimized for enantiomeric purity?

Methodological Answer: A common approach involves reductive amination of 3-(trifluoromethyl)benzaldehyde with a chiral amine precursor, followed by hydrochloric acid salt formation. Evidence from a patent (CN 101880238 A) describes a related synthesis using benzoyl ethanolamine hydrochloride and 1-[3-(trifluoromethyl)phenyl]-2-acetone, which can be adapted for this compound . Key optimization steps include:

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak® AD-H column) or enzymatic resolution to isolate the (S)-enantiomer.

- Temperature control : Maintain sub-ambient temperatures during reduction to minimize racemization.

- Acid selection : Hydrochloric acid is preferred for salt formation due to its stability in polar solvents like ethanol or methanol.

Q. How can researchers characterize the purity and enantiomeric excess (ee) of this compound?

Methodological Answer:

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) coupled with mass spectrometry confirms molecular weight (CHFNO·HCl, MW 267.65) and detects impurities .

- Chiral chromatography : Compare retention times against the (R)-enantiomer using a Chiralcel® OD-H column (hexane:isopropanol 80:20, 1 mL/min) .

- NMR analysis : NMR can resolve trifluoromethyl group splitting patterns to assess stereochemical homogeneity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound across different solvents?

Methodological Answer: Discrepancies often arise from hygroscopicity or polymorphic forms. To standardize

- Drying protocols : Lyophilize the compound for 24 hours before testing.

- Solvent screening : Use USP-classified solvents (e.g., DMSO, PBS pH 7.4) and quantify solubility via UV-Vis spectroscopy at λ~270 nm (aromatic absorption) .

- Hygroscopicity testing : Store the compound at -20°C in desiccated conditions and monitor mass changes via thermogravimetric analysis (TGA) .

Q. What strategies ensure chiral integrity during long-term storage or under experimental conditions (e.g., high temperature, acidic/basic media)?

Methodological Answer:

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with periodic chiral HPLC analysis. Evidence suggests storage at -20°C in amber vials minimizes racemization .

- Buffered solutions : Use pH 4–6 buffers to avoid amine protonation/deprotonation, which can catalyze stereochemical inversion .

- Lyophilization : Freeze-drying in inert atmospheres (argon) preserves enantiomeric purity better than vacuum drying .

Q. How should researchers address conflicting pharmacological data (e.g., receptor binding vs. cellular activity) for this compound?

Methodological Answer:

- Impurity profiling : Quantify residual starting materials (e.g., 3-(trifluoromethyl)benzaldehyde) via GC-MS, as even 0.1% impurities can skew bioactivity results .

- Metabolite screening : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) to identify active/inactive metabolites that may explain discrepancies .

- Receptor vs. cellular assays : Compare in vitro binding (e.g., radioligand displacement) with functional assays (e.g., cAMP modulation) to differentiate direct vs. indirect effects .

Data Contradiction Analysis

Q. How can researchers reconcile divergent NMR spectral data reported for this compound?

Methodological Answer: Variations in NMR shifts (e.g., δ 2.8–3.2 ppm for ethanolamine protons) may stem from solvent deuteration or salt forms. To standardize:

- Solvent consistency : Use DO for hydrochloride salts to avoid exchange broadening.

- Internal standards : Add TMS (tetramethylsilane) or DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift calibration .

- Dynamic effects : Perform variable-temperature NMR to identify conformational exchange broadening in the ethanolamine moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。